N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-benzyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O4S2/c1-36(32,33)24-15-16-25-26(18-24)35-28(29-25)30(19-20-9-4-2-5-10-20)27(31)21-11-8-14-23(17-21)34-22-12-6-3-7-13-22/h2-18H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGQMRYBGVGLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to form intermediate benzamides, which are further treated with reagents like 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX) involved in the inflammatory response . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their activity and reducing inflammation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural and functional differences between the target compound and related benzothiazole derivatives:
Key Comparative Insights
Pharmacophore Diversity
- These modifications could influence target selectivity, as seen in antitumor quinolones (IC50 < 0.1 µM) .
- Dual-Activity Compounds: Derivatives like 5h () combine antitumor and antioxidant activities, highlighting the advantage of multi-functional scaffolds. The target compound’s phenoxy group may similarly confer redox-modulating properties, though this remains unverified.
Physicochemical Properties
- Solubility and Lipophilicity: The methylsulfonyl group in the target compound likely increases water solubility compared to fluorine or unsubstituted benzothiazoles. However, the N-benzyl and phenoxy groups may counterbalance this by enhancing lipophilicity.
Biological Activity
N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 479.6 g/mol. The compound features a benzothiazole core, which is known for its pharmacological properties, and includes a methylsulfonyl group that enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H17N3O3S3 |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 922473-39-0 |
Synthesis
The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with N-phenoxybenzamide derivatives. This process may include acylation reactions under controlled conditions to yield the final product with high purity and yield .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that benzothiazole derivatives possess the ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The methylsulfonyl group in the compound is believed to enhance its anti-inflammatory properties by modulating cyclooxygenase (COX) enzyme activity. This action is crucial for reducing inflammation and pain, which has been supported by various in vitro studies showing decreased levels of pro-inflammatory cytokines upon treatment with similar compounds .
Anticancer Activity
This compound has shown promise in cancer research. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and U937 (leukemia). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Mechanism : In vitro assays demonstrated that treatment with the compound resulted in a notable decrease in COX-2 expression levels in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of this compound revealed an IC50 value of approximately 15 µM against MCF7 cells, indicating substantial anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
